

Application Notes and Protocols: Thiomorpholine-1-Oxide Hydrochloride in Sutezolid Synthesis

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Compound of Interest

Compound Name: *Thiomorpholine-1-oxide
hydrochloride*

Cat. No.: *B1321775*

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These application notes provide a comprehensive overview and detailed protocols regarding the use of **thiomorpholine-1-oxide hydrochloride** and its derivatives as key intermediates in the synthesis of Sutezolid, a promising oxazolidinone antibiotic for the treatment of tuberculosis.

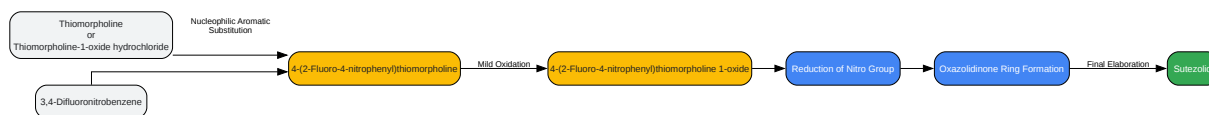
Introduction

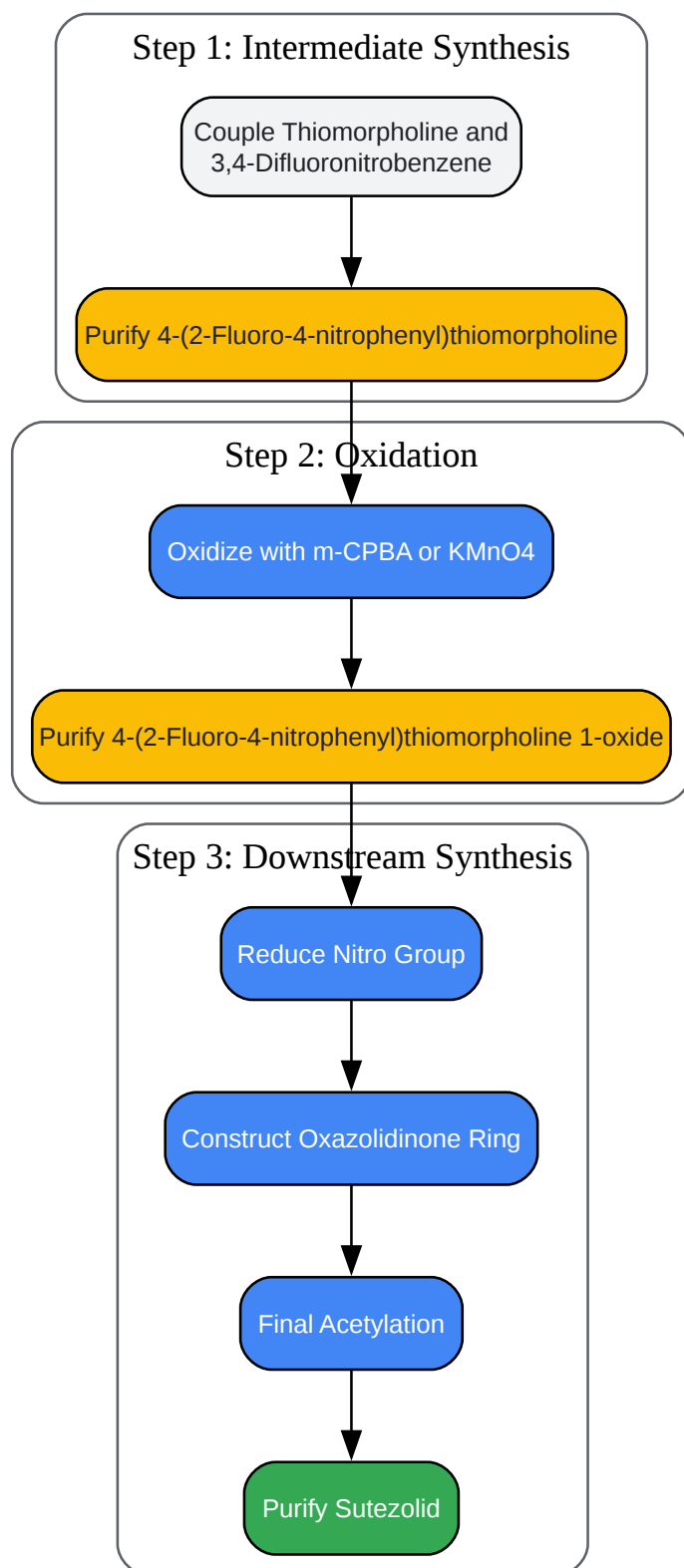
Sutezolid, a second-generation oxazolidinone, is a structural analog of Linezolid where the morpholine ring is replaced by a thiomorpholine moiety. This modification enhances its antimycobacterial activity. The synthesis of Sutezolid typically involves the coupling of a thiomorpholine-containing fragment with an aryl fluoride. The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide. In fact, Sutezolid is metabolized in vivo to its active sulfoxide metabolite. This suggests that synthetic routes proceeding through a thiomorpholine-1-oxide intermediate are of significant interest.

This document outlines a feasible synthetic pathway and provides detailed experimental protocols for the key transformations involving thiomorpholine and its oxidized form in the synthesis of Sutezolid.

Synthetic Pathway Overview

A common synthetic strategy for Sutezolid involves the initial coupling of thiomorpholine with 3,4-difluoronitrobenzene to form the key intermediate, 4-(2-fluoro-4-nitrophenyl)thiomorpholine. This intermediate can then be oxidized to its corresponding S-oxide. The subsequent steps involve the reduction of the nitro group, formation of the oxazolidinone ring, and final elaboration to yield Sutezolid. The use of **thiomorpholine-1-oxide hydrochloride** directly as a starting material for the initial coupling is less commonly reported; however, the oxidation of the thiomorpholine moiety at an intermediate stage is a chemically logical and relevant transformation.





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